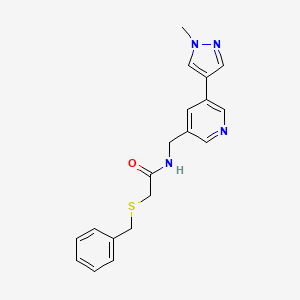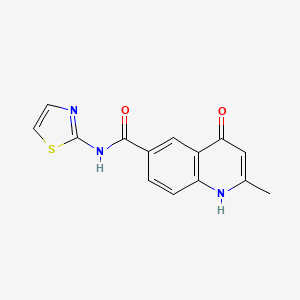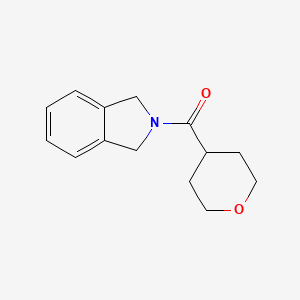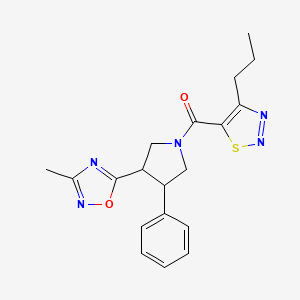
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-769662, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. The compound has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. This makes it a promising candidate for the treatment of type 2 diabetes and metabolic disorders.
Wirkmechanismus
AMPK is a key regulator of cellular energy metabolism. It is activated in response to cellular stress, such as low energy levels, and promotes energy conservation and production. 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea activates AMPK by binding to the allosteric site of the kinase, leading to conformational changes that enhance its activity. This results in increased glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, it has been shown to reduce lipid accumulation in adipose tissue and liver, which can improve metabolic health. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has several advantages for lab experiments. It is a potent and specific activator of AMPK, which makes it a useful tool for studying the role of AMPK in cellular metabolism. Additionally, the compound is stable and can be easily synthesized in high purity and yield. However, one limitation of using 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of more potent and specific activators of AMPK. Additionally, the compound could be studied in combination with other drugs to determine its potential therapeutic applications in the treatment of metabolic disorders and chronic inflammatory diseases. Finally, the compound could be studied in animal models to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-1-3-7(4-2-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPATVDAJJBDVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)

![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)
![N-(2-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2906585.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)


![N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2906594.png)

![6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2906597.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2906598.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)